molecular formula C11H13N3O3 B15227944 Ethyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate

Ethyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate

Cat. No.: B15227944
M. Wt: 235.24 g/mol
InChI Key: PLICBBFGNZCJAQ-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate is a heterocyclic compound that contains both pyrazolidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-(pyridin-2-yl)hydrazinecarboxylate with an appropriate diketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction yields alcohols.

Scientific Research Applications

Ethyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate
  • Ethyl 5-oxo-2-phenylpyrazolidine-3-carboxylate

Uniqueness

Ethyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate is unique due to the presence of both pyridine and pyrazolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and the potential for diverse applications in various fields.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 5-oxo-2-pyridin-2-ylpyrazolidine-3-carboxylate

InChI

InChI=1S/C11H13N3O3/c1-2-17-11(16)8-7-10(15)13-14(8)9-5-3-4-6-12-9/h3-6,8H,2,7H2,1H3,(H,13,15)

InChI Key

PLICBBFGNZCJAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)NN1C2=CC=CC=N2

Origin of Product

United States

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